molecular formula C11H15FO B1467038 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol CAS No. 1492713-33-3

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B1467038
CAS No.: 1492713-33-3
M. Wt: 182.23 g/mol
InChI Key: GNLUSMWXNKEBKT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Proton Environment δ (ppm) Multiplicity Integration
-OH (tertiary alcohol) 1.0–1.5 Broad singlet 1H
CH₂OH (propan-1-ol chain) 3.5–3.8 Singlet 2H
C(CH₃)₂ (2,2-dimethyl) 1.0–1.2 Singlet 9H
Phenyl protons (meta-F) 6.5–7.5 Multiplet 4H

Inferred from analogous compounds (e.g., 1-(4-fluorophenyl)-2,2-dimethylpropan-1-ol in source ).

Infrared (IR) Spectroscopy

Functional Group Wavenumber (cm⁻¹) Assignment
O-H (alcohol) 3300–3500 Broad stretch
C-F (aromatic) 1100–1300 Stretching vibrations
C=C (aromatic ring) 1450–1600 Ring vibrations

Mass Spectrometry (MS)

Fragment m/z Relative Abundance
Molecular ion (C₁₁H₁₅F O⁺) 182.11 100%
Loss of H₂O 164.10 25%
Fragmentation of phenyl ring 77–93 15–30%

Data extrapolated from molecular formula and fragmentation patterns of fluorinated alcohols.

Comparative Analysis of Tautomeric Forms

This compound does not exhibit tautomerism , as the tertiary alcohol lacks the necessary conjugation for keto-enol equilibria. Unlike secondary or primary alcohols, which may form enol tautomers under specific conditions, the steric hindrance from the 2,2-dimethyl groups and the absence of adjacent acidic protons preclude such isomerism.

Structural and Functional Insights

The fluorine atom at the meta position of the phenyl ring enhances electrophilicity and lipophilicity , influencing reactivity in synthetic applications. The tertiary alcohol’s steric environment may modulate hydrogen-bonding capacity, affecting solubility and intermolecular interactions. Further experimental studies are required to validate these properties and explore potential biological or catalytic roles.

Properties

IUPAC Name

3-(3-fluorophenyl)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLUSMWXNKEBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol is a tertiary alcohol with a unique molecular structure that has garnered attention for its potential biological activities. The presence of a fluorine atom in the para position of the phenyl ring is significant as it can influence the compound's lipophilicity, reactivity, and interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15FO
  • Molecular Weight : 188.24 g/mol
  • Structural Features : The compound features a tertiary alcohol group and a fluorine substituent on the phenyl ring, which may enhance its biological activity through increased lipophilicity and altered electronic properties.

The biological activity of this compound may involve:

  • Enzyme Modulation : Interaction with specific enzymes or receptors, potentially altering their activity.
  • Binding Affinity : The fluorine atom may enhance binding affinity to biological targets, influencing pharmacodynamics.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.

Anticancer Potential

Research suggests that this compound may have anticancer effects. It is hypothesized that it could induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC11H15FOFluorine at the para position enhances lipophilicity.
3-(4-Chlorophenyl)-2,2-dimethylpropan-1-olC11H15ClChlorine at the para position; alters reactivity.
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-olC11H15ClFContains both chlorine and fluorine; potential for diverse interactions.

Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme ModulationAltered enzyme activity

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.
  • Anticancer Research : In vitro experiments demonstrated that treatment with this compound led to reduced viability in several cancer cell lines. Mechanistic studies revealed activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Development
Recent studies have highlighted the potential of 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol as a scaffold in the synthesis of antidepressant compounds. The compound's structural features allow it to be modified into various analogs that exhibit selective serotonin reuptake inhibitor (SSRI) properties. For instance, related compounds have demonstrated efficacy in targeting serotonin pathways, which are crucial for mood regulation .

Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it suitable for creating derivatives with enhanced pharmacological profiles. For example, metal-catalyzed reactions involving this compound have been explored to yield new antidepressants with improved yields and selectivity .

Organic Synthesis Applications

Catalytic Reactions
In organic synthesis, this compound has been utilized in catalytic reactions to produce complex organic molecules. Its role as a benzylic alcohol allows for oxidation reactions that can lead to the formation of ketones or aldehydes, which are valuable intermediates in synthetic chemistry .

Case Study: Oxidation Reactions
A notable case study involved the oxidation of similar benzylic alcohols using photochemical methods, resulting in high yields of desired products. This method showcases the versatility of alcohols like this compound in generating useful synthetic intermediates .

Antimicrobial and Antiviral Research

Emerging research suggests that derivatives of this compound may possess antimicrobial and antiviral properties. Compounds synthesized from this scaffold have shown activity against various pathogens, indicating potential applications in treating infections .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryAntidepressant development using SSRI analogsPotential scaffold for new antidepressants
Organic SynthesisCatalytic reactions for producing complex moleculesUtilized in oxidation reactions for high-yield products
Antimicrobial ResearchPotential antimicrobial and antiviral propertiesDerivatives show activity against pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol with five analogs, highlighting substituents, physical properties, and applications:

Compound Name Substituent(s) Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Properties References
This compound 3-Fluorophenyl Data Unavailable Data Unavailable Data Unavailable Potential kinase inhibitors, medicinal intermediates (inferred from analogs)
3-(Diethylamino)-2,2-dimethylpropan-1-ol Diethylamino 159.27 227 0.875 Herbicides, local anesthetics, histamine H3 antagonists
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-Methylphenyl (tolyl) Data Unavailable Data Unavailable Data Unavailable Fragrance ingredient; regulated by IFRA safety standards
3-((2-Amino-5-bromophenyl)amino)-2,2-dimethylpropan-1-ol 5-Bromo-2-aminophenyl 273.1 (M+H) Data Unavailable Data Unavailable Intermediate in benzimidazole synthesis (e.g., S3-3 in )
3-(2-Bromo-4-methylphenoxy)-2,2-dimethylpropan-1-ol 2-Bromo-4-methylphenoxy Data Unavailable Data Unavailable Data Unavailable Arylation precursor; used in continuous flow synthesis

Key Structural and Functional Insights

Fluorinated vs. Non-Fluorinated Analogs The 3-fluorophenyl group enhances polarity and metabolic stability compared to non-fluorinated analogs like 2,2-dimethyl-3-(3-tolyl)propan-1-ol. Fluorine’s electron-withdrawing effect increases resistance to oxidative degradation, a critical factor in drug design . In contrast, the diethylamino analog demonstrates basicity (pKa ~15.02) due to its amine group, enabling applications in pH-sensitive formulations .

Brominated Derivatives Brominated compounds (e.g., 3-((2-Amino-5-bromophenyl)amino)-2,2-dimethylpropan-1-ol) serve as intermediates for cross-coupling reactions. The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig amination, enabling access to complex heterocycles like benzimidazoles .

Aryl Ethers Phenoxy-substituted derivatives (e.g., 3-(2-bromo-4-methylphenoxy)-2,2-dimethylpropan-1-ol) are key precursors in catalytic arylation. Their ether linkages enhance thermal stability, making them suitable for continuous flow synthesis systems .

This contrasts with fluorinated analogs, which are less studied in regulatory contexts but may require similar evaluations .

Preparation Methods

Friedel–Crafts Acylation Followed by Reduction

One of the established routes involves the Friedel–Crafts acylation of fluorophenyl derivatives with acid chlorides derived from 2,2-dimethylpropanoic acid derivatives, followed by reduction of the resulting ketone to the corresponding alcohol.

  • Step 1: Synthesis of Acid Chloride
    Starting from 2,2-dimethylpropanoic acid, the acid is converted to its acid chloride using reagents like oxalyl chloride or thionyl chloride under mild conditions.

  • Step 2: Friedel–Crafts Acylation
    The acid chloride is reacted with 3-fluorobenzene or a suitable fluorophenyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride or Et2AlCl at low temperatures (0 °C to room temperature). This affords 3-(3-fluorophenyl)-2,2-dimethylpropan-1-one.

  • Step 3: Reduction to Alcohol
    The ketone intermediate is reduced to the target alcohol using hydride reagents such as diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4), typically at low temperature to control selectivity.

This method is supported by procedures reported for analogous compounds where 2,2-dimethyl-1-(1-methyl-1H-indole-3-yl)propan-1-one was synthesized via Et2AlCl-mediated Friedel–Crafts acylation and subsequently purified by silica gel chromatography.

Transition Metal-Catalyzed C-H Alkylation

Recent advances have demonstrated the use of transition metal catalysis (e.g., rhodium or iron catalysts) to achieve regioselective C-H alkylation on aromatic systems bearing fluorine substituents.

  • Catalysts and Conditions :
    Rhodium catalysts such as (Cp*RhCl2)2 combined with silver salts (AgSbF6) and copper acetate have been used to catalyze the coupling of fluorophenyl derivatives with alkylating agents under controlled temperature (around 100 °C) for extended periods (up to 24 hours).

  • Mechanism :
    The process involves activation of the aromatic C-H bond adjacent to the fluorine substituent, followed by alkylation with 2,2-dimethylpropan-1-one derivatives, leading to the formation of the ketone intermediate which can be subsequently reduced to the alcohol.

  • Advantages :
    This method offers regioselectivity and functional group tolerance, allowing the direct functionalization of fluorophenyl rings without pre-functionalization steps.

Nucleophilic Addition to Fluorophenyl Ketones

An alternative approach involves the nucleophilic addition of organometallic reagents to fluorophenyl-substituted ketones.

  • Preparation of Fluorophenyl Ketone :
    The ketone precursor, 3-(3-fluorophenyl)-2,2-dimethylpropan-1-one, is prepared as described above.

  • Reduction or Nucleophilic Addition :
    The ketone is then subjected to nucleophilic addition using hydride sources or organometallic reagents (e.g., Grignard reagents or organolithiums) to yield the corresponding alcohol.

  • Purification :
    The crude product is purified by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

This approach is consistent with general organic synthesis protocols for fluorinated aromatic alcohols.

Data Table Summarizing Preparation Methods

Method Key Reagents & Catalysts Conditions Yield Range (%) Notes
Friedel–Crafts Acylation + Reduction Acid chloride (from 2,2-dimethylpropanoic acid), Et2AlCl, DIBAL-H 0 °C to RT; hydride reduction at low temp 60–90 Classical method; requires careful temperature control
Transition Metal-Catalyzed C-H Alkylation (Cp*RhCl2)2, AgSbF6, Cu(OAc)2·H2O 100 °C, 24 h 60–70 Regioselective; direct functionalization
Nucleophilic Addition to Ketone Hydride reagents (LiAlH4, NaBH4) or organometallics Room temperature to reflux 70–85 Versatile; allows functional group modifications

Research Findings and Notes

  • The Friedel–Crafts acylation approach is well-documented and provides a robust route to the ketone intermediate, which is a key precursor for the target alcohol.

  • Transition metal-catalyzed C-H functionalization methods represent modern synthetic strategies that reduce the number of steps and improve regioselectivity, although they may require specialized catalysts and longer reaction times.

  • Reduction of the ketone intermediate to the alcohol is typically achieved with hydride reagents, with DIBAL-H offering controlled reduction to the primary alcohol without over-reduction or side reactions.

  • Purification is commonly performed by silica gel chromatography using petroleum ether and ethyl acetate mixtures, ensuring high purity of the final product.

  • The presence of the fluorine substituent influences the reactivity and regioselectivity of the aromatic ring, necessitating optimized conditions for each synthetic step.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol?

The synthesis typically involves the reduction of a ketone precursor, such as 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-one. A two-step approach is often employed:

  • Step 1 : Friedel-Crafts alkylation of fluorobenzene with 2,2-dimethylpropanoyl chloride to form the ketone intermediate.
  • Step 2 : Reduction of the ketone using sodium borohydride (NaBH₄) in ethanol or catalytic hydrogenation with Pd/C under H₂ pressure . Example Reaction Conditions:
StepReagent/CatalystSolventTemperatureYield (%)
1AlCl₃DCM0–5°C~65–70%
2NaBH₄EtOHRT~80–85%

Q. How can the purity of this compound be validated in a research setting?

Use a combination of chromatographic and spectroscopic methods:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; compare retention time against a certified standard.
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., hydroxyl proton at δ 1.5–2.0 ppm, fluorophenyl aromatic signals at δ 6.8–7.3 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 196.2 (calculated for C₁₁H₁₄FO).

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound is limited, structurally similar fluorinated alcohols (e.g., 1-(4-Fluoro-3,5-dimethylphenyl)-2-methylpropan-1-ol) may cause skin/eye irritation (H315, H319). Recommended precautions:

  • Use PPE (gloves, goggles) in a fume hood.
  • Store in a cool, dry place away from oxidizers.
  • Follow GHS protocols for waste disposal .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Discrepancies in splitting patterns or chemical shifts often arise from:

  • Solvent effects : Deuterochloroform (CDCl₃) vs. deuterated DMSO (DMSO-d₆) can shift hydroxyl proton signals.
  • Dynamic exchange : Hydroxyl protons may exhibit broadening due to hydrogen bonding. Use 1H^1H-1H^1H COSY or 13C^{13}C-HSQC to confirm assignments.
  • Impurity interference : Run 2D NMR (e.g., NOESY) to distinguish minor contaminants .

Q. What experimental design considerations are essential for optimizing catalytic hydrogenation of the ketone precursor?

Key factors include:

  • Catalyst selection : Pd/C vs. Raney Ni; Pd/C offers higher selectivity for aromatic fluorinated substrates.
  • Pressure and temperature : Moderate H₂ pressure (3–5 atm) and 40–60°C minimize side reactions (e.g., dehalogenation).
  • Solvent polarity : Use methanol or THF to enhance substrate solubility. Example Optimization Table:
CatalystSolventH₂ Pressure (atm)Yield (%)
Pd/CMeOH388
Raney NiTHF572

Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine atom at the meta position:

  • Deactivates the aromatic ring , reducing susceptibility to electrophilic attack.
  • Directs substituents to the para position in further functionalization reactions. Computational studies (DFT) suggest a Hammett σₘ value of +0.34, indicating moderate electron withdrawal .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

Variations may stem from:

  • Polymorphism : Recrystallize from different solvents (e.g., hexane vs. ethyl acetate).
  • Purity : Use DSC (Differential Scanning Calorimetry) to verify thermal behavior.
  • Moisture sensitivity : Store samples in a desiccator to prevent hydrate formation .

Methodological Guidance

Q. What strategies improve yield in large-scale synthesis?

  • Continuous flow chemistry : Enhances mixing and heat transfer for Friedel-Crafts steps.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track ketone reduction in real time.
  • Workup optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes product loss .

Research Applications

Q. What role does this compound play in medicinal chemistry research?

As a fluorinated alcohol, it serves as:

  • A precursor for prodrugs targeting CNS disorders (fluorine enhances blood-brain barrier penetration).
  • A chiral building block for asymmetric synthesis of β-blockers or antiviral agents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol

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